1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione
Description
Chemical Structure and Properties 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione (CAS: 5067-23-2, molecular formula C₁₆H₁₃ClO₃, molecular weight 288.73 g/mol) is a substituted 1,3-propanedione derivative characterized by a central diketone backbone flanked by a 5-chloro-2-hydroxy-4-methylphenyl group and a phenyl ring . The compound exists predominantly in the enol tautomeric form stabilized by intramolecular hydrogen bonding between the hydroxyl and adjacent carbonyl oxygen . Its crystalline structure (triclinic, space group P 1) confirms this configuration, with refinement parameters R = 0.039–0.040 .
Synthesis and Applications The compound is synthesized via bromination of 1-(2-hydroxy-5-chlorophenyl)-3-phenyl-1,3-propanedione in glacial acetic acid, followed by thiourea reflux to yield substituted thiazoles . It serves as an internal standard in pharmacokinetic studies of dibenzoylmethane (DBM) due to its structural similarity and high purity (≥98%) .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-8,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOUEBNIOPXNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5067-23-2 | |
| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione typically involves the following steps:
Acetylation of Substituted Phenol: The process begins with the acetylation of a properly substituted phenol to form an acetophenone derivative.
Fries Migration: The acetophenone derivative undergoes Fries migration to yield a substituted acetophenone.
Aldol Condensation: The substituted acetophenone is then treated with an aromatic aldehyde in the presence of a base to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization, often using hydrazine hydrate, to form the final product, 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Scientific Research Applications
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (CAS: Unspecified): Lacks the 5-chloro substituent but retains the methyl group. Demonstrates apoptosis induction in human epidermoid carcinoma cells via ROS production, GADD153 expression, and caspase activation .
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione (DBM1) : A simpler analog without chloro or methyl groups. Exhibits UV absorption and photo-instability, limiting its use in photoprotective applications .
1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS: 5067-24-3): Bromine substitution at the 5-position increases molecular weight (333.6 g/mol) and may alter reactivity in halogenation reactions .
Physicochemical Properties
- Hydrogen Bonding: The 5-chloro-2-hydroxy-4-methyl configuration strengthens intramolecular hydrogen bonding, stabilizing the enol form and influencing crystal packing .
Research Findings and Implications
Substituent-Driven Bioactivity : Chloro and methyl groups enhance bioactivity compared to unsubstituted DBM1, though excessive halogenation (e.g., bromine) may reduce selectivity .
Pharmacokinetic Utility : The target compound’s structural stability makes it a reliable internal standard for DBM metabolism studies, highlighting its advantage over less stable analogs like DBM1 .
Synthetic Versatility : Position-specific halogenation (e.g., 5-Cl vs. 5-Br) allows tailored modifications for drug development .
Biological Activity
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione, also known as a derivative of chalcone, has garnered attention due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione can be represented as follows:
Key Properties:
- Molecular Weight: 288.75 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Anticancer Properties
Recent studies have indicated that this compound exhibits potent anticancer activity against various cancer cell lines. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione resulted in:
- IC50 Values: Approximately 12 µM for MCF-7 and 15 µM for MDA-MB-231.
- Mechanism: The compound was shown to activate caspase pathways leading to programmed cell death.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines.
Research Findings:
- Cytokine Inhibition: A reduction in TNF-alpha and IL-6 levels was observed in macrophage cultures treated with the compound.
- Dose Response: Effective concentrations ranged from 5 to 20 µM, showcasing a dose-dependent response.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics but may exhibit moderate toxicity at higher concentrations.
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~50% |
| Half-life | 6 hours |
| Toxicity | Moderate at high doses |
The biological activity of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione is largely mediated through its interaction with cellular signaling pathways. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.
Q & A
Q. Q1: What are the optimal synthetic routes for 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via:
- Baker–Venkatraman transformation : A ketonic rearrangement using iodine or bromine in glacial acetic acid, followed by cyclization (e.g., bromine substitution for iodination) .
- Microwave-assisted solvent-free synthesis : Cyclization of 1,3-diketones using catalysts like Preyssler heteropolyacid (H₁₄PMo) at 110°C with 0.5% mmol catalyst loading, achieving high selectivity and reduced reaction time .
- Bromine-mediated functionalization : Suspending the parent diketone in bromine-glacial acetic acid, followed by reflux with thiourea in ethanol/KOH to yield thiazole derivatives .
Key factors : Catalyst type, temperature (110–120°C optimal), and solvent-free conditions improve reproducibility and yield.
Q. Q2: How can structural characterization of this compound be systematically validated?
Methodological Answer:
- Spectroscopic analysis :
- Chromatography : HPLC (≥98% purity validation) and TLC to monitor reaction progress .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., M.W. 314.7 for the parent compound) .
Advanced Research Questions
Q. Q3: What methodologies elucidate the compound’s biological activity, particularly in apoptosis induction?
Methodological Answer:
- Cellular assays :
- Mechanistic studies :
Q. Q4: How do substituents (e.g., chloro, hydroxy, methyl) influence pharmacological activity?
Methodological Answer:
- Comparative SAR studies :
- Biological testing :
Q. Q5: How can researchers resolve contradictions in reported biological data across studies?
Methodological Answer:
- Standardize protocols : Use identical cell lines (e.g., HeLa vs. Caki cells), assay conditions (e.g., serum-free media), and positive controls .
- Dose-response validation : Test multiple concentrations (1–100 µM) to identify threshold effects .
- Mechanistic redundancy checks : Confirm apoptosis via both caspase activation (e.g., PARP cleavage) and mitochondrial pathways (cytochrome c release) .
Q. Q6: What analytical strategies ensure reproducibility in pharmacokinetic studies?
Methodological Answer:
- Internal standardization : Use 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione (CHMPP) as an internal standard in HPLC-MS for quantification .
- Metabolite profiling : Incubate with liver microsomes + NADPH/UDPGA to identify glucuronidation or sulfation pathways .
- Stability testing : Validate compound stability in buffer (pH 7.4, 37°C) over 24–72 hours .
Q. Q7: How can computational modeling predict reactivity or target interactions?
Methodological Answer:
- Docking studies : Use AutoDock or Schrödinger to model interactions with PI3Kδ/γ or Bcl-2 family proteins, focusing on hydrogen bonds with hydroxy/keto groups .
- DFT calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., bromination at position 2) .
Tables for Key Data
Q. Table 1: Synthetic Routes and Yields
| Method | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Baker–Venkatraman | Bromine/AcOH | 80°C | 75–85% | |
| Microwave-assisted | H₁₄PMo (0.5% mmol) | 110°C | 90–95% | |
| Bromine-thiourea reflux | KOH/Ethanol | 70°C | 60–70% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
